molecular formula C15H21ClO3 B3023920 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane CAS No. 898786-81-7

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Cat. No.: B3023920
CAS No.: 898786-81-7
M. Wt: 284.78 g/mol
InChI Key: VKUQTCKXQNAIQG-UHFFFAOYSA-N
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Description

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is an organic compound characterized by a heptane backbone with a chlorine atom, a 3,4-dimethoxyphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and heptanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane exerts its effects depends on its interaction with molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and the 3,4-dimethoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    1-Chloro-7-oxoheptane: Lacks the 3,4-dimethoxyphenyl group, making it less complex and potentially less specific in its interactions.

    7-(3,4-Dimethoxyphenyl)-7-oxoheptane: Lacks the chlorine atom, which may affect its reactivity and binding properties.

Uniqueness: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is unique due to the presence of both the chlorine atom and the 3,4-dimethoxyphenyl group, which together enhance its reactivity and specificity in various chemical and biological contexts.

Properties

IUPAC Name

7-chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClO3/c1-18-14-9-8-12(11-15(14)19-2)13(17)7-5-3-4-6-10-16/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUQTCKXQNAIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCCCCCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645201
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-81-7
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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